molecular formula C8H6BrF3 B2907738 2-(2-Bromoethyl)-1,3,5-trifluorobenzene CAS No. 1260853-47-1

2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Cat. No.: B2907738
CAS No.: 1260853-47-1
M. Wt: 239.035
InChI Key: CXIWXQWYAVIRCN-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Synthetic Methodology

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netresearchgate.net In medicinal chemistry, for instance, fluorine substitution is a widely employed strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. researchgate.netresearchgate.net The high electronegativity of fluorine can influence the acidity of nearby protons and alter the conformational preferences of a molecule, thereby fine-tuning its interaction with biological targets. researchgate.net The replacement of hydrogen with fluorine, a bioisosteric substitution, can lead to improved pharmacokinetic profiles without significantly increasing the molecule's size. researchgate.net

Beyond pharmaceuticals, fluorinated compounds are pivotal in materials science, contributing to the development of polymers with enhanced thermal stability, chemical resistance, and unique electronic properties. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting exceptional stability to fluorinated materials. researchgate.net

Strategic Utility of Bromoethyl-Substituted Arenes as Synthetic Precursors

Bromoethyl-substituted arenes are versatile intermediates in organic synthesis due to the reactivity of the bromoethyl group. This functional group serves as a valuable handle for a variety of chemical transformations. The bromine atom is a good leaving group, making these compounds excellent substrates for nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide range of functional groups, including azides, cyanides, and various carbon and heteroatom nucleophiles.

Furthermore, bromoethylarenes can undergo elimination reactions in the presence of a strong base to form styrenes, which are important monomers for polymer synthesis. nih.gov They can also be converted into Grignard reagents by reaction with magnesium metal, providing a powerful tool for the formation of new carbon-carbon bonds. nih.gov This versatility makes bromoethyl-substituted arenes key building blocks in the synthesis of complex organic molecules.

Overview of Research Trajectories for 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

While specific research dedicated exclusively to this compound is still emerging, its structural motifs suggest several promising research directions. The primary trajectory for this compound is its use as a precursor for the synthesis of novel fluorinated phenylethylamine derivatives. Phenethylamines are a class of compounds with significant neuropharmacological activity, and the introduction of the 1,3,5-trifluorobenzene (B1201519) moiety is a rational strategy to modulate their biological properties. sigmaaldrich.com

Research in this area would likely focus on nucleophilic substitution reactions where the bromine atom is displaced by various nitrogen-containing nucleophiles to generate a diverse library of trifluorinated phenylethylamines. These new chemical entities could then be evaluated for their potential as therapeutic agents.

Another potential research avenue involves the use of this compound in the synthesis of novel materials. The high fluorine content of the aromatic ring could impart desirable properties such as thermal stability and hydrophobicity to polymers or other materials derived from this precursor.

While detailed experimental data on this compound remains limited in publicly accessible literature, its potential as a valuable synthetic intermediate is clear. Further research into the synthesis, reactivity, and applications of this compound is warranted and is expected to contribute significantly to the fields of medicinal chemistry and materials science.

Compound Information

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1260853-47-1C8H6BrF3239.03

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)-1,3,5-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIWXQWYAVIRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCBr)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Bromoethyl 1,3,5 Trifluorobenzene and Analogous Systems

Approaches to 1,3,5-Trifluorobenzene (B1201519) Core Construction

The 1,3,5-trifluorobenzene scaffold is a crucial precursor in the synthesis of various pharmaceuticals and liquid crystal materials. guidechem.comguidechem.com Its preparation can be achieved through several routes, primarily involving the introduction of fluorine atoms onto a pre-existing benzene (B151609) ring.

Direct fluorination of benzene is often difficult to control and can be excessively vigorous, necessitating special conditions and apparatus to limit the reaction to the desired degree of substitution. uobabylon.edu.iq Therefore, indirect methods are more commonly employed for the synthesis of polyfluorinated benzenes.

One of the most prevalent strategies is halogen exchange (Halex) fluorination. This method involves the substitution of other halogens, typically chlorine or bromine, with fluorine using a fluoride (B91410) salt. For instance, 1,3,5-trichlorobenzene (B151690) or 1,3,5-tribromobenzene (B165230) can serve as starting materials. The reaction is typically carried out with an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulpholane. chemicalbook.com The efficiency of the reaction can be enhanced by using a phase-transfer catalyst. guidechem.com

Another approach involves the reductive dehalogenation of more highly halogenated precursors. For example, during the commercial production of hexafluorobenzene (B1203771) from hexachlorobenzene, incompletely fluorinated polyfluoro-polychlorobenzenes are formed as by-products. chemicalbook.com Fractions containing 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) can be selectively de-chlorinated via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield 1,3,5-trifluorobenzene. chemicalbook.com

Table 1: Selected Synthetic Routes to 1,3,5-Trifluorobenzene

Starting Material Reagents and Conditions Key Features
1,3,5-Trichlorobenzene Anhydrous KF, phase-transfer catalyst, solvent, reflux 6-14 hours. guidechem.com A common halogen exchange (Halex) reaction.
1,3,5-Trichlorobenzene Anhydrous KF, sulpholane, 3-nitrodimethylbenzamide, CNC catalyst, 220°C for 48 h. chemicalbook.com High-temperature, high-pressure autoclave method.
1,3,5-Tribromobenzene Hydrogen fluoride (HF). ontosight.ai Direct fluorination via halogen exchange from a bromo-precursor.
Trichlorotrifluorobenzenes Catalytic hydrogenation (e.g., 2% Pd on carbon), liquid phase (e.g., butanol). chemicalbook.com Reductive dechlorination of a mixed halogenated precursor.

Once synthesized, 1,3,5-trifluorobenzene is a versatile intermediate for creating more complex molecules. guidechem.com The fluorine atoms significantly influence the reactivity of the aromatic ring, and the remaining hydrogens can be substituted through various reactions. For example, lithiation followed by reaction with an electrophile allows for the introduction of a variety of functional groups.

This strategy has been used to prepare important intermediates like 2,4,6-trifluorobenzaldehyde (B1297852) by reacting 1,3,5-trifluorobenzene with lithium diisopropylamide (LDA) followed by quenching with dimethylformamide (DMF). guidechem.com Similarly, this approach can lead to the synthesis of 2,4,6-trifluorobenzylamine, a key intermediate for certain antiviral drugs, through a sequence of lithiation, formylation, reduction, halogenation, and displacement reactions. guidechem.com

Furthermore, the fluorine atoms themselves can be subject to nucleophilic aromatic substitution (SNAr). For instance, reaction with sodium methoxide (B1231860) can yield 3,5-difluoroanisole, demonstrating the utility of 1,3,5-trifluorobenzene in preparing less-fluorinated derivatives. guidechem.com

Table 2: Examples of 1,3,5-Trifluorobenzene Functionalization

Reaction Type Reagents/Conditions Product Application/Significance
Lithiation/Formylation 1) LDA, THF, -80°C; 2) DMF. guidechem.com 2,4,6-Trifluorobenzaldehyde Intermediate for pesticides, medicines, dyes. guidechem.com
Multi-step Synthesis 1) Lithiation; 2) Aldehyde formation; 3) Reduction; 4) Halogenation; 5) Displacement. guidechem.com 2,4,6-Trifluorobenzylamine Intermediate for anti-AIDS drugs. guidechem.com
Nucleophilic Aromatic Substitution Sodium methoxide solution. guidechem.com 3,5-Difluoroanisole Intermediate for pesticides and liquid crystal materials. guidechem.com

Installation of the Bromoethyl Moiety

The introduction of the 2-bromoethyl group onto the 1,3,5-trifluorobenzene core can be accomplished through several synthetic pathways. The choice of method often depends on the availability of starting materials and the desired regioselectivity.

This approach would begin with 2-ethyl-1,3,5-trifluorobenzene. The installation of a bromine atom on the ethyl side chain can be achieved via free-radical bromination. This type of reaction typically targets the benzylic position—the carbon atom directly attached to the aromatic ring—due to the resonance stabilization of the resulting benzylic radical intermediate. Reagents such as N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or light (hν), are standard for this transformation. This would selectively produce 2-(1-bromoethyl)-1,3,5-trifluorobenzene, an isomer of the target compound. While this method does not directly yield the desired product, it is a fundamental strategy for functionalizing the alkyl side chain of fluorinated arenes.

A more direct route to 2-(2-bromoethyl)-1,3,5-trifluorobenzene involves the hydrobromination of a vinyl precursor, namely 2-vinyl-1,3,5-trifluorobenzene. The addition of hydrogen bromide (HBr) across the double bond under radical conditions results in anti-Markovnikov regioselectivity. byjus.com This "peroxide effect" or "Kharash effect" places the bromine atom on the less substituted carbon of the alkene, which in this case is the terminal carbon of the vinyl group. byjus.comlibretexts.org

This reaction is typically initiated by peroxides (ROOR) or other radical sources like AIBN, which generate a bromine radical. byjus.comchemicalbook.com The bromine radical then adds to the alkene to form the most stable carbon radical intermediate. For a terminal alkene like 2-vinyl-1,3,5-trifluorobenzene, the addition occurs at the terminal carbon to generate a more stable benzylic radical, which then abstracts a hydrogen atom from HBr to form the final product and propagate the radical chain. This method is highly effective for synthesizing terminal bromoalkanes from the corresponding alkenes. chemicalbook.com

Table 3: Conditions for Anti-Markovnikov Hydrobromination

Reagent System Initiator Key Characteristics
HBr Peroxides (e.g., ROOR) The classic conditions for the "peroxide effect," leading to terminal bromination. byjus.com
HBr Azobisisobutyronitrile (AIBN) AIBN acts as a radical initiator, facilitating the anti-Markovnikov addition. chemicalbook.com
HBr UV light (hν) Photochemical initiation of the radical chain reaction.

An alternative and highly common strategy involves the conversion of a precursor functional group, most notably an alcohol, into the desired alkyl bromide. In this pathway, the starting material would be 2-(1,3,5-trifluorophenyl)ethanol. This alcohol can be synthesized via methods such as the reduction of 2-(1,3,5-trifluorophenyl)acetic acid or the reaction of a suitable organometallic reagent with ethylene (B1197577) oxide.

The conversion of the primary alcohol to the corresponding bromide is a standard organic transformation. Several reagents can effect this conversion, with the choice depending on factors like reaction conditions and substrate tolerance.

Table 4: Common Reagents for Converting Primary Alcohols to Alkyl Bromides

Reagent Typical Conditions Notes
Phosphorus tribromide (PBr3) Often used neat or in a solvent like diethyl ether or CH2Cl2, typically at low temperatures (e.g., 0°C). Effective for primary and secondary alcohols; works under mild conditions.
Carbon tetrabromide (CBr4) and Triphenylphosphine (PPh3) The Appel reaction; typically performed in an inert solvent like CH2Cl2. Mild conditions, good for sensitive substrates.
Thionyl bromide (SOBr2) Often used with a base like pyridine (B92270) to neutralize the HBr byproduct. Analogous to the use of thionyl chloride for making alkyl chlorides.
Concentrated Hydrobromic Acid (HBr) Requires heating; works via an SN2 mechanism for primary alcohols. A strong acid method, may not be suitable for acid-sensitive molecules.

This approach provides a reliable and often high-yielding route to this compound from a readily accessible alcohol precursor.

Advanced Synthetic Protocols

Modern organic synthesis has witnessed the emergence of powerful technologies that offer enhanced efficiency, selectivity, and safety compared to traditional methods. These advanced protocols are particularly relevant for the construction of complex molecules like this compound.

Photoredox Catalysis in Alkyl Bromide Preparation

Visible-light photoredox catalysis has revolutionized the formation of carbon-halogen bonds, providing mild and highly selective methods for the synthesis of alkyl bromides. These approaches often proceed via radical intermediates, enabling transformations that are challenging to achieve through conventional ionic pathways. For the synthesis of this compound, photoredox-catalyzed methods can be envisioned for the introduction of the bromoethyl side chain.

One highly relevant approach is the photoinduced atom transfer radical addition (ATRA) of a bromo- and fluoro-containing species across a styrene (B11656) precursor. An operationally simple and practical method has been developed for the difunctionalization of styrenes to generate fluorinated benzyl (B1604629) bromides. nih.gov This process is characterized by its mild conditions, atom economy, and the use of a very low photocatalyst loading. nih.gov While the direct synthesis of this compound via this method would depend on the availability of the corresponding 1,3,5-trifluorostyrene, the general applicability of the method to a broad range of styrenes suggests its potential.

Another photoredox strategy involves the anti-Markovnikov hydrobromination of alkenes . This approach allows for the regioselective addition of HBr across a double bond, which is particularly useful for the synthesis of terminal bromides from terminal alkenes. Photoredox catalysis can facilitate this transformation under mild conditions, avoiding the use of harsh reagents. researchgate.netnih.gov In the context of synthesizing the target molecule, this would involve the preparation of 1,3,5-trifluoro-2-vinylbenzene as a precursor, followed by its photoredox-catalyzed hydrobromination.

A third photoredox-mediated strategy is the decarboxylative bromination of a suitable carboxylic acid precursor. This method involves the conversion of a carboxylic acid to an alkyl bromide via a radical intermediate. Visible-light photoredox catalysis has been shown to be effective for this transformation, offering a valuable alternative to classical methods that often require harsh conditions.

The following table summarizes representative conditions for photoredox-catalyzed bromination reactions applicable to the synthesis of analogous systems.

Method Precursor Reagents & Conditions Product Key Features
Atom Transfer Radical Addition (ATRA)Styrene derivativeCHBr₂F, [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ (photocatalyst), THF, visible light1-Bromo-1-fluoroalkaneDirect and efficient synthesis of 1-bromo-1-fluoroalkanes from unactivated alkenes. organic-chemistry.org
Anti-Markovnikov HydrobrominationVinylareneHBr source, photoredox catalyst, solvent, visible lightTerminal alkyl bromideRegioselective addition of HBr to alkenes under mild conditions. nih.gov
Decarboxylative BrominationCarboxylic acidBrominating agent (e.g., N-bromosuccinimide), photoredox catalyst, solvent, visible lightAlkyl bromideConversion of carboxylic acids to alkyl bromides.

Flow Chemistry Applications in Synthesis of Halogenated Aromatics

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and reaction control. nih.gov The use of continuous-flow reactors allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. nih.gov For the synthesis of halogenated aromatics like this compound, flow chemistry can be applied to both the bromination of the aromatic ring and the modification of the side chain.

Continuous-flow bromination of aromatic compounds provides a safer and more efficient alternative to traditional batch processes, especially when using hazardous reagents like molecular bromine. mdpi.com By generating the brominating agent in situ and immediately reacting it with the substrate in a continuous stream, the risks associated with handling and storing large quantities of bromine are minimized. mdpi.com This approach has been successfully applied to the bromination of various aromatic substrates. mdpi.com

Furthermore, light-induced benzylic brominations can be effectively carried out in continuous flow. organic-chemistry.org This method is particularly relevant for the synthesis of the target molecule if a precursor with an ethyl side chain, such as 1,3,5-trifluoro-2-ethylbenzene, is available. The use of a simple flow reactor based on transparent tubing and a household compact fluorescent lamp allows for efficient radical bromination of the benzylic position. organic-chemistry.org This approach avoids the use of hazardous chlorinated solvents and radical initiators. organic-chemistry.org

The table below outlines key aspects of flow chemistry applied to bromination reactions.

Reaction Type Reactor Setup Reagents Advantages
Aromatic BrominationMicroreactor or tube reactorSubstrate, Brominating agent (e.g., in situ generated Br₂)Enhanced safety, improved heat and mass transfer, precise control over reaction conditions. mdpi.comresearchgate.net
Benzylic BrominationTransparent FEP tubing reactor, CFL lampSubstrate, N-bromosuccinimide (NBS), AcetonitrileScalable, avoids hazardous solvents and initiators, high selectivity. organic-chemistry.org

Reactivity and Mechanistic Investigations of 2 2 Bromoethyl 1,3,5 Trifluorobenzene

Predicted Reactivity of the Bromoethyl Side Chain

The bromoethyl side chain is the primary site of reactivity for this molecule. The carbon atom bonded to the bromine is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent benzylic carbon has protons that can be removed by bases, leading to elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

The primary carbon-bromine bond suggests that nucleophilic substitution will proceed predominantly through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the carbon atom and displaces the bromide ion. An SN1 mechanism, which involves the formation of a primary carbocation, is highly unfavorable and not expected to be a significant pathway.

It is anticipated that 2-(2-Bromoethyl)-1,3,5-trifluorobenzene would react with various heteroatom nucleophiles to form new carbon-heteroatom bonds.

C-N Bond Formation: Reaction with nitrogen nucleophiles like sodium azide (B81097) (NaN3) would be expected to yield 2-(2-azidoethyl)-1,3,5-trifluorobenzene. Similarly, reactions with amines would lead to the corresponding ethylamine (B1201723) derivatives. nih.govresearchgate.net

C-S Bond Formation: Sulfur nucleophiles, such as thiols or thiolate salts (e.g., sodium thiophenoxide), are typically potent nucleophiles and would readily displace the bromide to form the corresponding thioether.

C-O Bond Formation: Oxygen nucleophiles like alkoxides (e.g., sodium methoxide) or hydroxides could also displace the bromide. However, these reagents are also strong bases, meaning that elimination reactions would be a significant competing pathway.

Table 1: Predicted Nucleophilic Substitution Reactions

Nucleophile Reagent Example Predicted Product
Azide Sodium Azide (NaN3) 2-(2-Azidoethyl)-1,3,5-trifluorobenzene
Thiolate Sodium Thiophenoxide (NaSPh) 2-(2-(Phenylthio)ethyl)-1,3,5-trifluorobenzene
Alkoxide Sodium Methoxide (B1231860) (NaOMe) 2-(2-Methoxyethyl)-1,3,5-trifluorobenzene

Note: The reactions and products listed in this table are predictive and not based on published experimental results for this compound.

The exchange of the bromine atom for another halogen is a well-established process known as the Finkelstein reaction. wikipedia.orgbyjus.comiitk.ac.inorganic-chemistry.orgtestbook.com Treating this compound with a salt like sodium iodide (NaI) in a solvent such as acetone (B3395972) would be expected to produce 1,3,5-trifluoro-2-(2-iodoethyl)benzene. byjus.com The success of this equilibrium reaction is driven by the precipitation of the less soluble sodium bromide from the acetone solvent. wikipedia.org Similarly, reaction with a fluoride (B91410) source, such as potassium fluoride in a polar aprotic solvent, could potentially yield the corresponding fluoroethane (B3028841) derivative. organic-chemistry.org

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound is expected to undergo an E2 (Elimination Bimolecular) reaction to form 1,3,5-trifluorostyrene. libretexts.orglibretexts.org This reaction involves the simultaneous abstraction of a proton from the carbon adjacent to the aromatic ring and the departure of the bromide leaving group. libretexts.org The use of bulky bases, such as potassium tert-butoxide (t-BuOK), typically favors elimination over substitution. libretexts.orgkhanacademy.org According to Zaitsev's rule, elimination reactions tend to form the most stable, most substituted alkene. masterorganicchemistry.comwolfram.com In this case, only one alkene product is possible.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This process is typically initiated by heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 2-(1,3,5-trifluorophenyl)ethyl radical could then participate in various radical chain reactions. For instance, in a reductive dehalogenation reaction using a reagent like tributyltin hydride (Bu3SnH), the radical would abstract a hydrogen atom from the hydride, yielding 1,3,5-trifluoro-2-ethylbenzene. chemicalbook.com

Influence of 1,3,5-Trifluoroaryl Moiety on Reactivity

The 1,3,5-trifluorobenzene (B1201519) ring is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect has a significant influence on the reactivity of the adjacent bromoethyl side chain.

Effect on Substitution Reactions: The strong inductive electron-withdrawing effect of the trifluorophenyl group deactivates the aromatic ring itself towards electrophilic attack but also influences the side chain. It can slightly destabilize the transition state of an SN2 reaction by withdrawing electron density from the reaction center. This effect would likely make the SN2 reaction slightly slower compared to the reaction of its non-fluorinated analog, (2-bromoethyl)benzene (B7723623).

Effect on Elimination Reactions: The electron-withdrawing nature of the ring increases the acidity of the benzylic protons (the hydrogens on the carbon attached to the ring). This heightened acidity would facilitate their removal by a base, thereby increasing the rate of the E2 elimination reaction. libretexts.org Consequently, the competition between substitution and elimination may be more biased towards elimination for this compound compared to unsubstituted phenethyl bromide.

Effect on Radical Reactions: Electron-withdrawing groups can influence the stability and reactivity of adjacent radical centers. Theoretical studies on phenyl radicals have shown that electron-withdrawing groups make the radicals more electrophilic and can accelerate their reactions. nih.govnih.govresearchgate.netosti.govscielo.br This suggests that the 2-(1,3,5-trifluorophenyl)ethyl radical would be highly electrophilic and react rapidly in subsequent propagation steps.

Electronic Effects of Fluorine on Aromatic Reactivity

The substitution of hydrogen with fluorine, the most electronegative element, dramatically alters the electronic landscape of the benzene (B151609) ring. In this compound, the cumulative effects of three fluorine atoms in a meta-arrangement create a unique reactivity profile. These effects are primarily twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

The benzene ring is rendered significantly electron-deficient by the powerful inductive pull of the three fluorine atoms. This deactivation makes the aromatic ring less susceptible to attack by electrophiles compared to benzene. Consequently, electrophilic aromatic substitution (EAS) reactions on this compound require harsh reaction conditions.

While fluorine is an ortho, para-directing group due to resonance stabilization of the intermediate carbocation (the arenium ion), the 1,3,5-substitution pattern complicates the directing effects. Any electrophilic attack on the remaining C-H positions (C4 or C6) would be directed by two meta-fluorines and one ortho-fluorine. The strong deactivation, however, remains the dominant factor, making such reactions synthetically challenging.

Reaction TypeEffect of 1,3,5-Trifluoro SubstitutionExpected Outcome
Nitration Strong deactivationRequires forcing conditions (e.g., hot fuming HNO₃/H₂SO₄)
Halogenation Strong deactivationRequires a potent Lewis acid catalyst and harsh conditions
Friedel-Crafts Alkylation Strong deactivationGenerally unsuccessful due to ring deactivation
Friedel-Crafts Acylation Strong deactivationGenerally unsuccessful due to ring deactivation

Conversely, the severe electron deficiency of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org Polyfluoroarenes are classical substrates for SNAr reactions, where a nucleophile attacks an electron-poor aromatic carbon, leading to the displacement of a leaving group. mdpi.com In the case of the 1,3,5-trifluorobenzene core, one of the fluorine atoms can act as the leaving group. The presence of three electron-withdrawing fluorine atoms stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. nih.gov

Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace a fluorine atom from the ring, typically under moderate thermal conditions. The regioselectivity of such a substitution would be influenced by the existing bromoethyl substituent.

Remote Electronic and Steric Effects on the Bromoethyl Chain

The 1,3,5-trifluorophenyl group exerts significant remote electronic and steric effects on the reactivity of the bromoethyl side chain. Electronically, the trifluorophenyl moiety acts as a potent electron-withdrawing group (-I effect). This inductive pull polarizes the Cα-Cβ and Cβ-Br bonds in the ethyl chain.

This electronic perturbation influences the mechanisms of substitution and elimination reactions at the side chain:

SN2 Reactions: The electron-withdrawing group can slightly decrease the nucleophilicity of the β-carbon, but more importantly, it destabilizes the developing positive charge in an SN1-like transition state, thus favoring an SN2 pathway for nucleophilic substitution.

E2 Reactions: The inductive effect increases the acidity of the α-protons (adjacent to the ring), which could favor E2 elimination pathways with a strong, sterically hindered base to form 2-vinyl-1,3,5-trifluorobenzene.

Sterically, the trifluorophenyl group is moderately bulky. While it is not as demanding as a tert-butyl group, its presence can hinder the backside attack required for SN2 reactions at the β-carbon, potentially reducing reaction rates compared to simpler alkyl bromides. researchgate.net

Reaction PathwayInfluence of 1,3,5-Trifluorophenyl Group
SN1 Disfavored due to destabilization of the carbocation intermediate.
SN2 Favored over SN1, but the rate may be reduced by steric hindrance.
E1 Disfavored due to the high energy of the carbocation intermediate.
E2 Potentially favored with a strong base due to increased acidity of α-protons.

Transition Metal-Catalyzed Transformations

The C(sp³)-Br bond in the bromoethyl chain and the C(sp²)-H bonds on the aromatic ring are prime targets for functionalization via transition metal catalysis, enabling the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The primary alkyl bromide of this compound is a suitable electrophile for a variety of cross-coupling reactions. While couplings of C(sp³)-halides are often more challenging than their C(sp²) counterparts due to issues like slower oxidative addition and competing β-hydride elimination, significant progress has been made in this area.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of the bromoethyl group with organoboron reagents (boronic acids or esters) can form a new C-C bond. nih.govfishersci.co.uk This reaction typically requires specialized ligands (e.g., bulky, electron-rich phosphines) and specific base/solvent systems to promote the challenging oxidative addition of the alkyl bromide to the Pd(0) center and prevent side reactions. researchgate.net

Heck Reaction: The Mizoroki-Heck reaction, traditionally used for aryl/vinyl halides, has been extended to unactivated alkyl bromides, often using nickel or palladium catalysts. nih.govnih.govrsc.org The reaction with an alkene would lead to the formation of a new C-C bond and a double bond, with a mechanism that can involve radical intermediates. rsc.org

Sonogashira Coupling: The coupling of the bromoethyl group with terminal alkynes is also feasible. wikipedia.orgorganic-chemistry.org This transformation, which forms a C(sp³)-C(sp) bond, is typically catalyzed by a combination of palladium and copper salts or by specialized copper or nickel catalyst systems. sustech.edu.cnrsc.orgresearchgate.net

C-H Activation Processes

Direct functionalization of C-H bonds offers an atom-economical route to modify the molecule at either the aromatic ring or the aliphatic side chain.

Aromatic C-H Activation: The two remaining C-H bonds on the trifluorobenzene ring are potential sites for directed C-H functionalization. nih.gov Transition metal catalysts (e.g., Pd, Rh, Ru) can selectively activate these C(sp²)-H bonds. acs.orgresearchgate.net The presence of ortho-fluorine atoms can stabilize the resulting metal-aryl intermediates, potentially influencing the thermodynamics of the C-H activation step. researchgate.net For example, a directing group could be installed on the ethyl chain to guide a catalyst to one of the aromatic C-H positions.

Aliphatic C-H Activation: While more challenging, remote functionalization of the C(sp³)-H bonds on the ethyl chain is a frontier in synthetic chemistry. rsc.orgrsc.org Strategies often involve a directing group that positions a metal catalyst in proximity to a specific C-H bond, overriding the intrinsic reactivity. Such an approach could enable, for instance, the arylation or amination of the ethyl chain at the position α to the aromatic ring.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The dual functionality of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene—a nucleophilically displaceable bromine atom and an aromatically substituted ring—positions it as a key starting material for constructing intricate molecular architectures.

The bromoethyl group is a classic precursor for cyclization reactions. One of the primary applications for such a moiety is in intramolecular Friedel-Crafts alkylation to form fused ring systems. In the presence of a Lewis acid catalyst, the ethyl group can be induced to cyclize onto the electron-rich position of an adjacent aromatic ring. While the 1,3,5-trifluorobenzene (B1201519) ring itself is electron-deficient and deactivated towards electrophilic substitution, the compound can be tethered to a more reactive aromatic system, enabling the construction of complex polycyclic structures.

Furthermore, the bromoethyl functional group is instrumental in the synthesis of spirocycles, which are three-dimensional structures of significant interest in medicinal chemistry and natural products. rsc.orgnih.gov Methodologies often involve using the bromoethyl group to alkylate a nucleophilic center within the same molecule, leading to the formation of a new ring connected at a single spiro-carbon atom. For instance, a substrate containing a ketone or a protected amine could undergo intramolecular alkylation by the bromoethyl chain to yield a spirocyclic product. The development of asymmetric organocatalysis has significantly expanded the toolkit for creating such complex structures enantioselectively. rsc.org While specific examples involving this compound are not prevalent in literature, its non-fluorinated analog, (2-bromoethyl)benzene (B7723623), is a common precursor in such cyclization strategies. chemicalbook.com

A hypothetical pathway for spirocycle formation is detailed below:

ReactantReagent(s)Product ClassPotential Application
A malonic ester derivative linked to an appropriate nucleophileBase (e.g., NaH), followed by intramolecular reaction with this compoundSpiro-lactone or Spiro-lactamScaffolds for drug discovery
A pre-formed cyclic ketoneBase-mediated alkylation followed by cyclizationFused-ring or Spiro-ketoneIntermediates in natural product synthesis beilstein-journals.org

This interactive table outlines potential synthetic routes leveraging the reactivity of the bromoethyl group for constructing spirocyclic systems.

The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. Therefore, fluorinated building blocks are highly sought after in the pharmaceutical and agrochemical industries. This compound serves as an excellent precursor for a variety of fluorinated intermediates.

The carbon-bromine bond in the ethyl side chain is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. This transformation retains the valuable 1,3,5-trifluorophenyl moiety while creating new derivatives for further synthetic elaboration. The analogous compound, (2-bromoethyl)benzene, is widely used as a reactant for creating small β-peptidomimetics and other pharmaceutical building blocks. chemicalbook.com

Key transformations to generate diversified intermediates are summarized in the following table:

NucleophileReagent ExampleProduct Functional GroupResulting Compound Class
Azide (B81097)Sodium Azide (NaN₃)Azide (-N₃)Organic Azides
CyanidePotassium Cyanide (KCN)Nitrile (-CN)Phenylpropionitriles
AmineAmmonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH)Amine (-NH₂, -NHR, -NR₂)Phenethylamines
AlkoxideSodium Methoxide (B1231860) (NaOCH₃)Ether (-OR)Alkyl Phenyl Ethers
ThiolateSodium Thiophenoxide (NaSPh)Thioether (-SR)Phenyl Thioethers

This interactive table showcases the versatility of this compound in generating a library of fluorinated intermediates through nucleophilic substitution.

Development of New Synthetic Methodologies

The unique electronic properties of this compound make it a valuable substrate for developing and testing new catalytic systems and synthetic reagents.

Furthermore, catalyst development for reactions involving the side chain is also relevant. For example, developing catalysts for novel coupling reactions at the bromine-bearing carbon or for remote functionalization of the aromatic ring directed by the side-chain are active areas of research. Recent advances in photoredox, electro-, and transition-metal catalysis have provided new avenues for preparing complex molecules, including various sulfonyl fluorides and other functional groups under mild conditions. sigmaaldrich.com

The development of new reagents that can selectively functionalize one part of the molecule in the presence of the other is a key goal in synthetic chemistry. For this compound, this could involve:

Selective Nucleophiles: Designing "soft" nucleophiles that react exclusively at the bromoethyl side chain without interacting with the electron-deficient aromatic ring.

Reagents for Ring Functionalization: Developing powerful organometallic reagents or directing groups that can overcome the deactivating effect of the fluorine atoms to achieve selective C-H functionalization on the aromatic ring. Nitrile-based directing groups, for example, have been developed for meta-selective C-H functionalization, a strategy that could potentially be adapted for substrates like this. nih.gov

Fluorine Chemistry Reagents: The synthesis of organofluorine compounds often relies on a specialized set of reagents. sustech.edu.cn This compound could serve as a testbed for new reagents designed for defluorinative functionalization, where a C-F bond is strategically broken and replaced with another functional group. researchgate.net

Precursors for Advanced Materials

Fluorinated aromatic compounds are critical components in materials science, imparting properties such as thermal stability, chemical resistance, and specific electronic characteristics (e.g., low dielectric constant). The trifluorobenzene unit in this compound makes it an attractive precursor for polymers, liquid crystals, and other advanced materials.

The bromoethyl group serves as a convenient handle for incorporating the molecule into a larger material structure. Potential strategies include:

Monomer Synthesis: The bromoethyl group can be converted into a polymerizable moiety. For instance, elimination of HBr would yield a styrenic monomer, 2-vinyl-1,3,5-trifluorobenzene, which could then be polymerized. Alternatively, substitution of the bromine with an acrylate (B77674) or methacrylate (B99206) group would produce a monomer suitable for radical polymerization, a strategy used with similar precursors like bromoethyl acrylate. researchgate.net

Grafting: The reactive C-Br bond allows the molecule to be grafted onto existing polymer backbones or surfaces to modify their properties, introducing a fluorinated layer to enhance hydrophobicity or thermal stability.

Building Block for Dendrimers and Organic Electronics: The rigid trifluorophenyl core and the reactive handle make it a suitable building block for the stepwise synthesis of dendrimers or as a component in organic semiconductors or light-emitting diodes, where fluorination is often used to tune electronic energy levels and improve device performance. The exceptional stability and versatile utility of similar fluorinated aryl bromides underscore their importance in creating advanced materials. nbinno.com

Synthesis of Fluorinated Polymers and Oligomers

While this compound possesses a reactive handle for potential polymerization reactions, a thorough review of scientific literature and patent databases does not reveal specific, documented instances of its direct use as a monomer in the synthesis of fluorinated polymers or oligomers. The compound's structure lends itself to theoretical incorporation into polymer backbones through reactions involving the bromoethyl group, such as polycondensation or polyalkylation. However, dedicated research focusing on the polymerization of this specific monomer appears to be limited or not publicly disclosed. The high fluorine content of the aromatic ring could, in principle, impart desirable properties such as thermal stability, chemical resistance, and low surface energy to a resulting polymer.

Application in Liquid Crystal Materials Research

The incorporation of fluorinated benzene (B151609) rings is a common strategy in the design of liquid crystal materials to modulate properties such as dielectric anisotropy, viscosity, and mesophase stability. The 1,3,5-trifluorobenzene unit, in particular, can induce a strong negative dielectric anisotropy. Despite the potential of this compound to serve as a precursor for liquid crystalline molecules, there is a notable absence of specific studies in the available scientific literature that detail its application in the synthesis or research of liquid crystal materials. Its utility in this field remains largely theoretical, with no published examples of its integration into mesogenic structures.

Integration into Multi-Step Synthetic Strategies

The primary and well-established application of this compound is as a versatile building block in multi-step organic synthesis. The bromoethyl group serves as a key functional handle for introducing the 2-(1,3,5-trifluorophenyl)ethyl moiety into a wide range of molecules. This is typically achieved through nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles.

This strategic integration is valuable in fields such as medicinal chemistry and materials science, where the introduction of a trifluorinated phenyl group can significantly alter the properties of a molecule. For instance, it can enhance metabolic stability, increase lipophilicity, and influence intermolecular interactions through fluorine's unique electronic properties.

A general synthetic scheme illustrating its utility is the reaction with a nucleophile (Nu⁻), as shown below:

Scheme 1: General Nucleophilic Substitution

In this representative reaction, "Nu⁻" can be a variety of nucleophiles such as amines, alkoxides, thiolates, or carbanions, leading to the formation of a diverse range of derivatives.

This reactivity allows chemists to readily incorporate the trifluorophenethyl group to fine-tune the biological activity of drug candidates or to modify the physical properties of organic materials.

Interactive Data Table: Potential Synthetic Transformations

Reactant ClassNucleophile (Nu⁻)Product ClassPotential Application Area
AminesR₂NHSubstituted AminesPharmaceuticals, Agrochemicals
AlcoholsRO⁻EthersMaterials Science, Fragrances
ThiolsRS⁻ThioethersMedicinal Chemistry
CyanidesCN⁻NitrilesSynthetic Intermediates
CarbanionsR₃C⁻Alkylated CompoundsComplex Molecule Synthesis

Computational and Theoretical Investigations of 2 2 Bromoethyl 1,3,5 Trifluorobenzene

Quantum Chemical Studies

Electronic Structure Analysis (e.g., Charge Distribution, Frontier Orbitals)

No studies detailing the electronic structure, charge distribution, or frontier molecular orbitals (HOMO/LUMO) of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene were identified. Such studies would be valuable for understanding the molecule's reactivity and electronic properties.

Conformational Analysis and Energetics

There is no available research on the conformational analysis of this compound. A computational study in this area would explore the different spatial arrangements of the bromoethyl group relative to the trifluorobenzene ring and determine their relative energies to identify the most stable conformers.

Spectroscopic Data Prediction and Assignment

Theoretical Prediction of ¹⁹F NMR Chemical Shifts

While general methods for the theoretical prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds exist, no specific predicted values for this compound have been published. wikipedia.orgresearchgate.net Such predictions, when correlated with experimental data, are crucial for structural elucidation.

Computational Vibrational Spectroscopy

A computational analysis of the vibrational spectra (e.g., infrared and Raman) of this compound has not been reported. These theoretical spectra would aid in the assignment of experimental vibrational bands to specific molecular motions.

Reaction Mechanism Modeling

No computational studies modeling the reaction mechanisms involving this compound were found. Research in this area could, for example, investigate the mechanisms of nucleophilic substitution at the bromoethyl group or electrophilic substitution on the aromatic ring.

Transition State Characterization

In computational chemistry, a transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. github.io It is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. github.io This imaginary frequency corresponds to the motion of the atoms that directly leads to the formation of products from reactants. github.io

For this compound, key reactions of interest involve the bromoethyl group, primarily nucleophilic substitution (SN2) and elimination (E2) reactions. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize the transition states for these processes. sciepub.comnih.gov

The characterization of a transition state involves:

Geometry Optimization: Determining the precise arrangement of atoms at the energy maximum.

Frequency Analysis: Confirming the presence of a single imaginary frequency to verify it as a true transition state. nih.gov

Energy Calculation: Establishing the activation energy barrier for the reaction. sciepub.com

In an SN2 reaction, the transition state would feature an incoming nucleophile and the departing bromide ion simultaneously associated with the carbon atom, in a trigonal bipyramidal geometry. For an E2 reaction, the transition state is more complex, involving the concerted breaking of a C-H bond on the adjacent carbon and the C-Br bond, with the simultaneous formation of a C=C double bond. msu.edu

Below is a hypothetical data table of key geometric parameters for a calculated transition state for the SN2 reaction with a chloride ion and the E2 reaction with a hydroxide (B78521) ion.

Table 1: Hypothetical Geometric Parameters of Calculated Transition States for Reactions of this compound
ReactionParameterDescriptionCalculated Value (Å)
SN2 with Cl⁻C-Cl DistanceBond length to incoming nucleophile2.35
C-Br DistanceBond length to leaving group2.45
Cl-C-Br AngleAngle between nucleophile and leaving group178.5°
E2 with OH⁻Cβ-H DistanceBond length to proton being abstracted1.40
Cα-Br DistanceBond length to leaving group2.30
Cα-Cβ DistanceDeveloping double bond length1.39

Energy Profiles of Key Reactions

A reaction energy profile is a diagram that illustrates the energy changes a system undergoes as it transforms from reactants to products. These profiles are generated by calculating the energies of the reactants, transition states, intermediates (if any), and products. amazonaws.com The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), which is a critical factor in determining the reaction rate. researchgate.net

DFT calculations are a common method for generating accurate energy profiles. researchgate.netresearchgate.net For this compound, calculating the energy profiles for competing SN2 and E2 reactions can reveal which pathway is kinetically favored under specific conditions. libretexts.org

The following table presents a hypothetical energy profile for the SN2 reaction between this compound and a generic nucleophile (Nu⁻) in the gas phase, calculated using a DFT method.

Table 2: Hypothetical Calculated Energy Profile for the SN2 Reaction of this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsC₈H₆BrF₃ + Nu⁻0.0
Pre-reaction Complex[C₈H₆BrF₃···Nu]⁻-8.5
Transition State[Nu···C₈H₆BrF₃···Br]⁻‡+12.5
Post-reaction Complex[C₈H₆F₃Nu···Br]⁻-25.0
ProductsC₈H₆F₃Nu + Br⁻-20.0

Intermolecular Interactions and Solvent Effects

Beyond covalent reactions, understanding the non-covalent interactions of this compound is essential for predicting its physical properties and behavior in condensed phases. Furthermore, the choice of solvent can dramatically influence its reactivity, an effect that can be modeled and rationalized through computational studies.

Halogen Bonding and Aromatic Interactions

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is a non-covalent interaction where a region of positive electrostatic potential, known as a σ-hole, on the halogen atom is attracted to a nucleophilic region on another molecule. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov Computational studies can quantify the strength of these interactions and characterize their geometry, which is typically highly directional along the R-Br···D axis (where D is the halogen bond acceptor). acs.orgnih.gov

Aromatic Interactions: The 1,3,5-trifluorobenzene (B1201519) ring is electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms. nih.gov This property influences its ability to engage in aromatic or π-π stacking interactions. Compared to benzene (B151609), the π-stacking interactions of highly fluorinated benzenes can be significantly different. rsc.org The interaction between the electron-deficient trifluorobenzene ring and an electron-rich aromatic ring would be a favorable quadrupole-quadrupole interaction, often referred to as a donor-acceptor or charge-transfer interaction.

The table below summarizes hypothetical computational data for the interaction of this compound with representative molecules.

Table 3: Hypothetical Interaction Energies and Geometries for Non-covalent Complexes
Interaction TypeInteracting PartnerInteraction Energy (kcal/mol)Key Distance (Å)
Halogen BondingAcetone (B3395972) (Oxygen as acceptor)-3.82.95 (Br···O)
Halogen BondingAmmonia (Nitrogen as acceptor)-4.53.05 (Br···N)
Aromatic StackingBenzene (Parallel-displaced)-2.53.50 (Inter-ring)
Aromatic StackingIndole (Parallel-displaced)-4.23.45 (Inter-ring)

Influence of Solvation on Reactivity

The solvent environment can have a profound impact on reaction rates and mechanisms. stanford.edu Computational chemistry models solvation effects using two main approaches: implicit and explicit solvent models. wikipedia.orgrsc.org Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the calculation. fiveable.menumberanalytics.com

For reactions of this compound, the choice of solvent is critical.

Polar Protic Solvents (e.g., water, methanol): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. In SN2 reactions, strong solvation of the nucleophile can decrease its reactivity, thus slowing the reaction rate compared to the gas phase. libretexts.org

Polar Aprotic Solvents (e.g., acetone, dimethylformamide): These solvents solvate cations more effectively than anions. This leaves the anionic nucleophile relatively "bare" and highly reactive, leading to a significant acceleration of SN2 reaction rates. libretexts.org

Nonpolar Solvents (e.g., hexane): In these solvents, ionic species are poorly solvated, which generally disfavors reactions that involve charge separation or charged reactants, such as SN2 or E2 reactions with ionic nucleophiles/bases.

Computational studies can predict these effects by calculating reaction energy profiles in different simulated solvent environments, providing a quantitative basis for solvent selection. mdpi.comnih.gov

Table 4: Hypothetical Relative Rate Constants for the SN2 Reaction of this compound with Azide (B81097) (N₃⁻) in Various Solvents
SolventSolvent TypeDielectric Constant (ε)Calculated Relative Rate (krel)
HexaneNonpolar1.91
MethanolPolar Protic33.0102
AcetonePolar Aprotic21.0104
Dimethylformamide (DMF)Polar Aprotic37.0105

Structural Analogues and Derivatives of 2 2 Bromoethyl 1,3,5 Trifluorobenzene: Comparative Analysis

Positional Isomers of Bromoethyl and Trifluorobenzene Moieties

Isomerism in substituted benzenes is a critical determinant of their chemical and physical properties. For a bromoethyl-trifluorobenzene compound, isomers can arise from the placement of the bromoethyl group on the trifluorobenzene ring or the arrangement of the fluorine atoms themselves.

The reactivity of a substituted benzene (B151609) ring is governed by the electronic nature of its substituents. Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.org However, they also possess lone pairs of electrons that can be donated via a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. libretexts.org

In the case of 1,3,5-trifluorobenzene (B1201519), the three fluorine atoms symmetrically deactivate the ring, making traditional EAS reactions like nitration or Friedel-Crafts alkylation exceedingly difficult. The primary mode of reactivity for such polyfluorinated arenes is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. nih.gov The ring's low electron density, a result of the cumulative inductive effects of the fluorine atoms, makes it susceptible to attack by nucleophiles. nih.gov

The position of the bromoethyl group influences the regioselectivity of SNAr reactions. For 2-(2-Bromoethyl)-1,3,5-trifluorobenzene , the fluorine atoms are at positions 1, 3, and 5, and the bromoethyl group is at position 2. A nucleophile would preferentially attack the carbon atoms bearing a fluorine atom. The bromoethyl group, being weakly deactivating, does not significantly alter the strong activation towards SNAr provided by the three fluorine atoms.

In contrast, an isomer like 1-(2-Bromoethyl)-2,4,6-trifluorobenzene would exhibit different selectivity. Here, the bromoethyl group is flanked by two fluorine atoms in the ortho positions. Steric hindrance from the bromoethyl group might influence the rate of nucleophilic attack at these positions compared to the fluorine at the para position.

The bromoethyl side chain also possesses its own reactive center. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions to form styrene (B11656) derivatives. bloomtechz.com The electron-withdrawing nature of the trifluorinated ring can influence the reaction mechanism at the side chain. For instance, it can destabilize a potential carbocation intermediate at the benzylic position, thus disfavoring an SN1 pathway. orgoreview.com

Table 1: Predicted Reactivity of Positional Isomers
CompoundPrimary Aromatic ReactivityPrimary Side-Chain ReactivityControlling Factors
This compoundNucleophilic Aromatic Substitution (SNAr)Nucleophilic Substitution (SN2), Elimination (E2)High ring deactivation by three -F groups; primary alkyl halide favors SN2/E2.
1-(2-Bromoethyl)-2,4,6-trifluorobenzeneNucleophilic Aromatic Substitution (SNAr)Nucleophilic Substitution (SN2), Elimination (E2)Steric hindrance from the side chain may influence the regioselectivity of SNAr.
4-(2-Bromoethyl)-1,2,3-trifluorobenzeneNucleophilic Aromatic Substitution (SNAr)Nucleophilic Substitution (SN2), Elimination (E2)Asymmetric fluorination leads to more distinct electronic environments for each F atom, affecting SNAr regioselectivity.

The synthesis of specific isomers requires careful planning of the synthetic route, often starting with a precursor that has the desired substitution pattern.

One common strategy for synthesizing (2-bromoethyl)benzenes is the anti-Markovnikov addition of hydrogen bromide (HBr) to the corresponding styrene derivative, often initiated by radicals. chemicalbook.com Another route involves the bromination of a phenylethanol precursor using an acid like HBr and sulfuric acid. prepchem.com

To synthesize different isomers of bromoethyl-trifluorobenzene, one would need to start with the appropriately substituted trifluorobenzene derivative.

For this compound: A plausible synthesis could start from 1,3,5-trifluorobenzene. This could be acylated via a Friedel-Crafts reaction to produce 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one, which is then reduced to the corresponding phenylethanol, followed by bromination. However, the highly deactivated nature of the 1,3,5-trifluorobenzene ring makes the initial acylation challenging. A more viable route might involve metalation of 1,3,5-trifluorobenzene followed by reaction with ethylene (B1197577) oxide to yield 2-(1,3,5-trifluorophenyl)ethanol, which can then be brominated.

For an isomer like 1-(2-Bromoethyl)-2,4,5-trifluorobenzene: The synthesis could begin with 1,2,4-trifluorobenzene. This starting material can be brominated to give 1-bromo-2,4,5-trifluorobenzene. google.com This could then undergo a cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce a vinyl group, followed by hydrobromination to yield the target molecule.

Table 2: Plausible Synthetic Routes for Isomers
Target IsomerPlausible Starting MaterialKey Synthetic StepsChallenges
This compound1,3,5-Trifluorobenzene1. Metalation/Reaction with ethylene oxide. 2. Bromination of the resulting alcohol.Controlling regioselectivity of initial functionalization.
1-(2-Bromoethyl)-2,4,5-trifluorobenzene1,2,4-Trifluorobenzene1. Cross-coupling to introduce a vinyl group. 2. Anti-Markovnikov hydrobromination.Requires multi-step synthesis and potentially expensive catalysts.
(p-Bromoethyl)trifluorophenyl derivativeTrifluorophenylalanine derivativeNucleophilic fluorination and deprotection. nih.govPrimarily used for radiolabeling; may not be suitable for bulk synthesis.

Variations in Fluorination Pattern

The number and position of fluorine atoms on the aromatic ring dramatically alter the electronic properties and reactivity of the molecule.

The reactivity of the aromatic ring is a spectrum that shifts from predominantly electrophilic substitution to nucleophilic substitution as the degree of fluorination increases.

Monofluorinated Analogues (e.g., 1-(2-Bromoethyl)-4-fluorobenzene): The single fluorine atom acts as a weak deactivator but an ortho, para-director for EAS. The ring is still relatively susceptible to electrophilic attack compared to its polyfluorinated counterparts. SNAr is generally not feasible unless a strong electron-withdrawing group (like -NO2) is also present.

Difluorinated Analogues (e.g., 1-(2-Bromoethyl)-2,4-difluorobenzene): With two fluorine atoms, the ring is more deactivated towards EAS. However, EAS is still possible, with substitution directed by the fluorine atoms. The potential for SNAr increases, especially if the fluorine atoms are positioned to stabilize the intermediate Meisenheimer complex.

Tetrafluorinated Analogues (e.g., 1-(2-Bromoethyl)-2,3,4,5-tetrafluorobenzene): These compounds are highly deactivated towards EAS. Their chemistry is dominated by SNAr, where a nucleophile can readily displace one of the fluorine atoms, typically at a position para to another substituent. nih.gov

Table 3: Impact of Fluorination Degree on Aromatic Reactivity
Degree of FluorinationExample AnalogueDominant Aromatic ReactionRelative Reactivity (EAS)Relative Reactivity (SNAr)
Mono-1-(2-Bromoethyl)-4-fluorobenzeneElectrophilic Aromatic Substitution (EAS)Slightly lower than benzeneVery low
Di-1-(2-Bromoethyl)-2,4-difluorobenzeneEAS / SNAr (substrate dependent)Lower than monofluorinatedModerate
Tri- (target)This compoundNucleophilic Aromatic Substitution (SNAr)Very lowHigh
Tetra-1-(2-Bromoethyl)-2,3,4,5-tetrafluorobenzeneNucleophilic Aromatic Substitution (SNAr)Extremely lowVery high

In a perfluorinated system, such as (2-Bromoethyl)pentafluorobenzene, all hydrogens on the aromatic ring are replaced by fluorine. This results in an extremely electron-deficient aromatic system.

The reactivity of such compounds is almost exclusively SNAr. mdpi.com The pentafluorophenyl group is one of the most powerful electron-withdrawing groups in aromatic chemistry. This extreme inductive pull has a profound effect on the bromoethyl side chain. The benzylic protons become significantly more acidic, and the C-Br bond is activated for nucleophilic displacement. The powerful -I effect of the C6F5 group would strongly favor SN2 and E2 reactions on the side chain, while making any reaction involving a carbocation intermediate (SN1/E1) highly unfavorable.

Influence of Additional Aromatic Substituents

Introducing a third type of substituent onto the bromoethyl-trifluorobenzene ring further modifies its reactivity based on the electronic properties of the new group.

Electron-Withdrawing Groups (EWGs): Adding a strong EWG, such as a nitro (-NO2) or cyano (-CN) group, would further deactivate the ring towards EAS, making it virtually inert. Conversely, it would significantly activate the ring for SNAr. beilstein-journals.orgnih.gov For example, in a hypothetical 4-nitro-2-(2-bromoethyl)-1,3,5-trifluorobenzene, the fluorine atoms ortho and para to the nitro group would become exceptionally reactive towards nucleophiles.

Electron-Donating Groups (EDGs): The introduction of an EDG, such as a methoxy (B1213986) (-OCH3) or amino (-NH2) group, has a more complex effect. These groups activate the ring towards EAS but deactivate it for SNAr. In the context of a trifluorinated ring, an EDG would counteract the deactivating effect of the fluorine atoms, potentially making a targeted EAS reaction feasible while simultaneously reducing the ring's susceptibility to nucleophilic attack. The directing effects would depend on the interplay between the EDG (ortho, para-directing) and the fluorine atoms (ortho, para-directing). lumenlearning.com

Table 4: Predicted Effects of an Additional Substituent (Z) on 1,3,5-Trifluorobenzene Ring
Substituent (Z) TypeExampleEffect on SNAr ReactivityEffect on EAS ReactivityEffect on Side-Chain Reactivity
Strong Electron-Withdrawing-NO2Strongly ActivatingStrongly DeactivatingIncreases acidity of benzylic protons.
Strong Electron-Donating-NH2DeactivatingActivating (counteracts -F effect)Minimal direct electronic effect.
Weak Electron-Donating (Alkyl)-CH3Slightly DeactivatingSlightly ActivatingMinimal direct electronic effect.

Electron-Withdrawing and Electron-Donating Group Effects

The reactivity of the bromoethyl group in this compound is significantly influenced by the electronic properties of the substituents on the benzene ring. The three fluorine atoms in the parent compound exert a strong collective electron-withdrawing effect, which has a pronounced impact on the molecule's reactivity, particularly in nucleophilic substitution reactions.

Electron-withdrawing groups, such as the fluorine atoms in this compound, decrease the electron density of the aromatic ring. This inductive effect can influence the stability of intermediates in reactions involving the bromoethyl side chain. For instance, in reactions proceeding through a carbocation intermediate (SN1-type reactions), electron-withdrawing groups destabilize the positively charged intermediate, thereby slowing down the reaction rate. Conversely, in reactions where a negative charge develops on the benzylic position, these groups can offer stabilization.

The following interactive data table illustrates the expected qualitative effects of various substituents on the rate of a hypothetical SN1 reaction of this compound derivatives.

Interactive Data Table: Predicted Substituent Effects on SN1 Reactivity

Substituent at C4Electronic EffectExpected Relative SN1 Rate
-NO2Strongly Electron-WithdrawingSlower
-F (parent compound)Electron-WithdrawingReference
-HNeutralFaster
-CH3Electron-DonatingMuch Faster
-OCH3Strongly Electron-DonatingSignificantly Faster

Steric Hindrance Considerations

Steric hindrance plays a crucial role in determining the accessibility of the reaction center and can significantly impact reaction rates, particularly in bimolecular nucleophilic substitution (SN2) reactions. In this compound, the fluorine atoms at the ortho positions (C2 and C6 relative to the bromoethyl group if it were at C1) can sterically hinder the approach of a nucleophile to the α-carbon of the bromoethyl chain.

The effect of ortho substituents on reaction rates has been a subject of extensive study. For SN2 reactions, which involve a backside attack of the nucleophile, bulky ortho substituents can significantly decrease the reaction rate. Quantitative measures of steric effects, such as Sterimol parameters, can be used to correlate the size of a substituent with its impact on reactivity. nih.gov While specific steric parameters for the trifluorophenyl group in this context are not documented, the presence of two ortho-fluorine atoms is expected to create a more sterically crowded environment compared to an unsubstituted phenyl ring.

This steric hindrance can be further modulated by the nature of the nucleophile and the specific reaction conditions. Larger, bulkier nucleophiles will experience greater steric repulsion, leading to a more pronounced decrease in reaction rate.

The following interactive data table provides a qualitative comparison of the expected steric hindrance and its likely impact on the rate of an SN2 reaction for various analogues.

Interactive Data Table: Steric Hindrance and Predicted SN2 Reactivity

CompoundOrtho SubstituentsExpected Steric HindrancePredicted Relative SN2 Rate
(2-Bromoethyl)benzene (B7723623)HLowHigh
2-(2-Bromoethyl)-1-fluorobenzeneFModerateModerate
2-(2-Bromoethyl)-1,3-difluorobenzeneF, FHighLow
This compound F, F High Low
2-(2-Bromoethyl)-1,3,5-trimethylbenzeneCH3, CH3Very HighVery Low

Comparative Reactivity and Synthetic Utility Assessment

The combination of strong electron-withdrawing effects and significant steric hindrance renders this compound a relatively unreactive substrate in traditional SN1 and SN2 reactions compared to its non-fluorinated or less-fluorinated analogues. The electron-withdrawing nature of the trifluorophenyl group disfavors the formation of a carbocation intermediate required for an SN1 pathway, while the ortho-fluorine atoms impede the backside attack necessary for an SN2 reaction.

Despite its reduced reactivity in classical nucleophilic substitution, this compound and its analogues can be valuable precursors in other synthetic transformations. For instance, they can be utilized in the formation of Grignard reagents. The formation of a Grignard reagent from an aryl or alkyl halide involves the insertion of magnesium into the carbon-halogen bond. While the reactivity for Grignard formation generally follows the trend R-I > R-Br > R-Cl, the electronic nature of the aromatic ring can also play a role. Electron-withdrawing groups can sometimes facilitate the initial electron transfer step in Grignard reagent formation.

Furthermore, these compounds can serve as substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.govresearchgate.netrsc.org In these reactions, a palladium catalyst facilitates the coupling of an organohalide with an organoboron compound. The electronic and steric properties of the substituents on the aryl halide can influence the efficiency of the catalytic cycle. For example, electron-withdrawing groups can sometimes enhance the rate of oxidative addition, a key step in the catalytic cycle. The steric hindrance from ortho-substituents can also impact the approach of the catalyst and the subsequent reductive elimination step. Research on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has shown that various substituents, including electron-withdrawing groups, can be tolerated. nih.govresearchgate.netrsc.org

The synthetic utility of this compound and its derivatives is therefore highly dependent on the specific reaction type. While they may be poor candidates for simple nucleophilic substitutions, their unique electronic and steric properties can be exploited in organometallic chemistry and cross-coupling reactions to construct complex fluorinated molecules.

The following table summarizes the comparative reactivity and potential synthetic utility of this compound and a selection of its analogues.

Data Table: Comparative Reactivity and Synthetic Utility

CompoundKey FeaturesPredicted SN1 ReactivityPredicted SN2 ReactivityPotential Synthetic Utility
(2-Bromoethyl)benzeneUnsubstitutedModerateHighGeneral precursor for phenethyl derivatives
2-(2-Bromoethyl)-4-nitrobenzeneStrong EWGLowModeratePrecursor for compounds with electron-deficient rings
2-(2-Bromoethyl)-4-methoxybenzeneStrong EDGHighModeratePrecursor for compounds with electron-rich rings
This compound Strong EWG, High Steric HindranceVery LowVery LowGrignard reagent formation, Cross-coupling reactions
2-(2-Bromoethyl)-1,3,5-trimethylbenzeneEDG, Very High Steric HindranceModerateExtremely LowLimited due to severe steric hindrance

Q & A

Q. What are the key synthetic routes for preparing 2-(2-Bromoethyl)-1,3,5-trifluorobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of bromoethyl-substituted trifluorobenzenes typically involves nucleophilic substitution or alkylation reactions. For example, fluorinated benzene derivatives can undergo bromoethylation using bromoethyl halides or via Grignard reactions.
  • Optimization : Reaction temperature and solvent polarity are critical. Evidence from fluorination reactions of 1,3,5-trichlorobenzene in polar solvents like diethylene glycol (DEG) at 230°C achieved 95% conversion over 10 hours . For bromoethylation, inert solvents (e.g., THF) and controlled temperatures (e.g., 0–25°C) minimize side reactions.
  • Characterization : Use GC-MS for purity analysis and 19F NMR^{19}\text{F NMR} to confirm trifluorobenzene substitution patterns .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H NMR^{1}\text{H NMR} : Identify bromoethyl protons (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
  • 19F NMR^{19}\text{F NMR} : Resolve trifluorobenzene signals (δ ~-110 to -130 ppm) to confirm substitution positions .
  • GC-MS : Confirm molecular ion peaks (e.g., m/z ≈ 244 for C8_8H6_6BrF3_3) and fragmentation patterns .

Q. How does the bromoethyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The bromoethyl group is a versatile electrophile. In nucleophilic substitutions (e.g., with NaI in acetone), it forms iodoethyl derivatives, while strong bases (e.g., KOtBu) may induce elimination to alkenes . Kinetic studies in polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .

Advanced Research Questions

Q. How can computational chemistry predict the stability and regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict activation energies for substitution vs. elimination pathways. For example, B3LYP/6-31G* level calculations can assess steric effects from trifluoromethyl groups .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction outcomes. Polar solvents stabilize ionic intermediates, favoring substitution over elimination .

Q. What strategies resolve contradictions in reported reaction yields for bromoethyl-substituted aromatics?

  • Methodological Answer :
  • Systematic Screening : Vary solvents (polar vs. nonpolar), temperatures, and catalysts. For example, shows that increasing temperature from 200°C to 230°C improved conversion from 17% to 95% in DEG .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehydrohalogenation products) and adjust conditions accordingly.

Q. How do C–H···F interactions affect the crystal packing and stability of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Analyze crystal structures to identify C–H···F hydrogen bonds, which enhance lattice stability. Entropic contributions from flexible bromoethyl groups may reduce melting points .
  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures with non-fluorinated analogs to quantify stabilization effects .

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